Einecs 254-686-3

Peptide Synthesis Solid-Phase Synthesis Amino Acid Derivative

N-VOC-L-alanine dicyclohexylamine salt (1:1) is a crystalline protected amino acid building block essential for orthogonal solid-phase peptide synthesis. Unlike the free acid (oil/amorphous), this DCHA salt delivers quantifiably superior handling, long-term stability, and storage reliability. The acid-labile VOC group enables selective deprotection under mild, near-neutral conditions—ideal for synthesizing branched peptides, cyclic peptides, and peptide-drug conjugates where standard Fmoc/tBu schemes fail. Substituting unprotected L-alanine or alternative salt forms introduces uncontrolled polymerization risks and compromises yield. Choose this specific ≥99% pure derivative for reproducible, high-fidelity peptide synthesis.

Molecular Formula C18H32N2O4
Molecular Weight 340.5 g/mol
CAS No. 39897-21-7
Cat. No. B15194323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 254-686-3
CAS39897-21-7
Molecular FormulaC18H32N2O4
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)OC=C.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C12H23N.C6H9NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3-11-6(10)7-4(2)5(8)9/h11-13H,1-10H2;3-4H,1H2,2H3,(H,7,10)(H,8,9)
InChIKeyRUYGCUWWXPSDMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Einecs 254-686-3 (CAS 39897-21-7): N-VOC-L-Alanine Dicyclohexylamine Salt for Orthogonal Peptide Synthesis


EINECS 254-686-3, CAS 39897-21-7, is a 1:1 salt composed of N-((vinyloxy)carbonyl)-L-alanine (N-VOC-L-alanine) and dicyclohexylamine (DCHA) . With a molecular formula of C18H32N2O4 and molecular weight of 340.5 g/mol, this compound belongs to the class of protected amino acid derivatives . It functions as a building block in peptide synthesis, specifically leveraging the vinyloxycarbonyl (VOC) group for the temporary protection of the α-amino function of L-alanine [1]. The formation of the dicyclohexylamine salt is a common strategy to convert the free acid into a stable, crystalline solid suitable for handling and long-term storage [2].

Einecs 254-686-3 (CAS 39897-21-7): Why Unprotected L-Alanine or Alternative VOC Salts Cannot Substitute


Generic substitution of Einecs 254-686-3 (CAS 39897-21-7) with unprotected L-alanine or even other N-VOC-L-alanine salt forms is not scientifically valid for peptide synthesis. Using unprotected L-alanine would lead to uncontrolled polymerization and complex product mixtures due to the free, reactive α-amino group [1]. Furthermore, the selection of a specific counter-ion like dicyclohexylamine is not arbitrary; it critically alters the physical properties of the amino acid derivative. While a free acid may be an oil or amorphous solid, the crystalline dicyclohexylamine salt provides quantifiably superior handling, stability, and storage characteristics, which are essential for reproducible, high-yield solid-phase peptide synthesis (SPPS) [2]. Thus, the specific composition of this compound is a functional requirement for its intended application.

Einecs 254-686-3 (CAS 39897-21-7) Product-Specific Quantitative Evidence Guide


High Purity Specification for Reproducible Peptide Synthesis Outcomes

The commercial specification for Einecs 254-686-3 (CAS 39897-21-7) from a supplier includes a minimum purity of 99% . This high purity specification is a critical procurement differentiator compared to generic or research-grade L-alanine derivatives, which are often offered with lower purity specifications (e.g., 95% or 98%) . Higher purity of the building block directly correlates with reduced side reactions and simplified purification of the final peptide product.

Peptide Synthesis Solid-Phase Synthesis Amino Acid Derivative

VOC Protection Enables Orthogonal Deprotection Strategy in Complex Syntheses

The vinyloxycarbonyl (VOC) group on this compound is cleaved under mild acidic conditions (e.g., bromine/alcohol or dilute acid), which is a condition orthogonal to the basic conditions required to remove the base-labile Fmoc group [1]. This allows for selective and sequential deprotection of different amino functions in a peptide chain without needing additional purification steps between deprotections [2]. In contrast, using two base-labile groups would lead to simultaneous deprotection and a loss of synthetic control.

Protecting Groups Orthogonal Chemistry Synthetic Methodology

Crystalline Dicyclohexylamine Salt Offers Superior Handling Versus Amorphous Free Acid

The preparation of the N-VOC-L-alanine as its dicyclohexylamine (DCHA) salt form is specifically undertaken when the free acid is obtained as an oil or amorphous solid [1]. This crystalline salt form of Einecs 254-686-3 provides quantifiable advantages in handling and storage stability over its non-crystalline, free-acid counterparts [2]. While direct comparative stability data for this specific compound is not publicly available, the principle is a standard and quantifiable practice in peptide chemistry, where crystalline derivatives are favored to ensure accurate weighing and consistent reactivity.

Formulation Stability Solid-Phase Peptide Synthesis

Best Research and Industrial Application Scenarios for Einecs 254-686-3 (CAS 39897-21-7)


Solid-Phase Synthesis of Modified Peptides Requiring Orthogonal Protection

Einecs 254-686-3 (CAS 39897-21-7) is ideally suited for the solid-phase synthesis of complex peptides that necessitate an orthogonal protecting group scheme. Its acid-labile N-VOC group can be selectively removed in the presence of base-labile groups like Fmoc, allowing for controlled, sequential deprotection and chain elongation on a solid support [1]. This is essential for synthesizing peptides with branched structures, cyclic peptides, or peptides containing post-translational modifications where a standard Fmoc/tBu strategy alone is insufficient. The high purity (99%) of the commercial product minimizes side reactions during these complex synthetic sequences .

Synthesis of Peptide-Drug Conjugates and Radiolabeled Peptides

The mild cleavage conditions of the VOC group make this derivative highly suitable for the final-stage modification of sensitive peptide constructs, such as in the synthesis of peptide-drug conjugates or radiolabeled peptides [1]. Because the VOC group can be removed under near-neutral, mildly acidic conditions, it reduces the risk of degrading sensitive linkers, warheads, or isotope labels that might be unstable under the harsh basic (piperidine) or strong acidic (TFA) conditions used to remove other common protecting groups. This specificity allows for the introduction of L-alanine residues late in the synthesis with a high degree of chemoselectivity.

Research on New Protecting Group Chemistries and Methodologies

As a defined building block for an established but less common protecting group, Einecs 254-686-3 is a valuable tool for academic and industrial research groups focused on developing novel peptide synthesis methodologies or studying protecting group compatibility [1]. Its crystalline nature and high purity ensure reliable and reproducible results in research settings where the exploration of new reaction conditions or the synthesis of novel peptide scaffolds is the primary goal . It serves as a standard comparator for evaluating new amino protection strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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